N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-4-9-15(11-16(12)24-10-2-3-17(24)25)23-18(26)13-5-7-14(8-6-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFSNUIKDKSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the formation of the benzamide structure through amide bond formation, typically using coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, lithium aluminum hydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities .
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group and a pyrrolidine moiety, which enhance its lipophilicity and metabolic stability. The presence of the trifluoromethyl group is known to improve biological activity through increased membrane permeability and stronger interactions with protein targets due to halogen bonding effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, studies indicate that related compounds with similar structural features exhibit moderate inhibition against COX-2 with IC50 values ranging from 10.4 μM to 24.3 μM .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic profile, making these compounds promising candidates for further development in cancer therapy .
- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with various protein targets through hydrogen bonds and π-π stacking interactions, which contribute to its biological efficacy .
Research Findings
Several studies have documented the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 10.4 - 24.3 | |
| Cytotoxicity | MCF-7 | Varies | |
| Lipoxygenase Inhibition | LOX-5/15 | Moderate | |
| Cholinesterase Inhibition | AChE/BChE | 19.2 / 13.2 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of similar benzamide derivatives, revealing that compounds with trifluoromethyl substitutions exhibited significant reductions in inflammatory markers in animal models .
- Case Study on Cancer Cell Lines : In vitro testing demonstrated that derivatives of this compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
